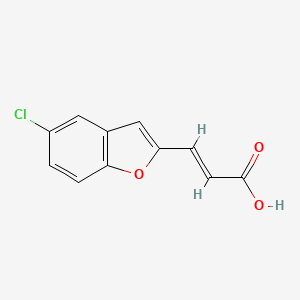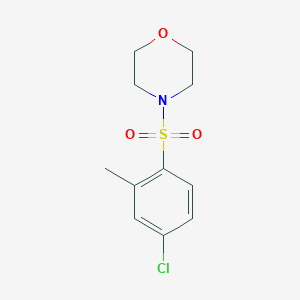
(3S,4S)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione is a chemical compound characterized by its unique structure, which includes a thiolane ring with hydroxy and phenylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiolane derivative with a phenylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency, with careful monitoring of reaction parameters to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenylamino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or phenylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the phenylamino group may produce primary or secondary amines.
Scientific Research Applications
(3S,4S)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione
- (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione
- (3S,4S)-3,4-bis[(E)-(phenylmethylidene)amino]-1lambda6-thiolane-1,1-dione
Uniqueness
(3S,4S)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione is unique due to its specific combination of hydroxy and phenylamino substituents on the thiolane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial applications.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
(3S,4S)-4-anilino-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H13NO3S/c12-10-7-15(13,14)6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
LNXAOEGYXCYWDV-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)




![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)


![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)


![1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)
![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)
methanone](/img/structure/B12125015.png)
